2-(2-Carbamimidoylhydrazinyl)acetic acid
Description
2-(2-Carbamimidoylhydrazinyl)acetic acid is a hydrazine derivative featuring a carbamimidoyl group (–NH–C(=NH)–NH₂) attached to a hydrazinyl moiety, which is further linked to an acetic acid backbone.
Properties
Molecular Formula |
C3H8N4O2 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-[2-(diaminomethylidene)hydrazinyl]acetic acid |
InChI |
InChI=1S/C3H8N4O2/c4-3(5)7-6-1-2(8)9/h6H,1H2,(H,8,9)(H4,4,5,7) |
InChI Key |
DZSPBAFHUSVEAG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamimidoylhydrazinyl)acetic acid typically involves the reaction of hydrazine derivatives with acetic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of cyanamide to introduce the carbamimidoyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamimidoylhydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Carbamimidoylhydrazinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Carbamimidoylhydrazinyl)acetic acid involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydrazinyl moiety can also participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Findings:
Functional Group Impact: The carbamimidoyl group in this compound enhances basicity and hydrogen-bonding capacity compared to carbamoyl or hydroxyamino derivatives, making it suitable for targeting biological receptors (e.g., adrenergic receptors in guanfacine analogs) . Hydrazine-containing compounds (e.g., 2,2′-hydrazine-1,1-diyldiacetic acid) exhibit chelating properties, useful in metal ion coordination .
Solubility and Reactivity: 2-(Dimethylamino)acetic acid shows high aqueous solubility due to its tertiary amine group, contrasting with the lower solubility of aromatic analogs like 2-carbamimidoylbenzoic acid . The imino group in 2-[(Carbamoylamino)imino]acetic acid may facilitate tautomerization, influencing its reactivity in heterocyclic synthesis .
Pharmacological Potential: Hydrazine derivatives (e.g., compounds in ) demonstrate variable antimicrobial activity, suggesting that this compound could be explored for similar applications . The benzoic acid analog (2-carbamimidoylbenzoic acid) is effective in synthesizing substituted pyrimidines, highlighting the role of aromaticity in directing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
